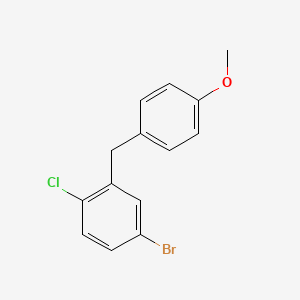
2-(4-甲氧基苄基)-4-溴-1-氯苯
概述
描述
The compound “2-(4-Methoxybenzyl)-4-bromo-1-chlorobenzene” is a complex organic molecule. It contains a methoxybenzyl group, a bromine atom, and a chlorine atom attached to a benzene ring . This compound could potentially be used in various chemical reactions due to the presence of these functional groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a stable, aromatic base for the molecule, while the methoxybenzyl, bromine, and chlorine groups contribute to its reactivity .Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions. The presence of the bromine and chlorine atoms makes it a good candidate for substitution reactions, while the methoxybenzyl group could be involved in reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its density, boiling point, and melting point would depend on the arrangement of its atoms and the types of bonds between them .科学研究应用
有机合成和保护基团
在有机合成中,甲氧基苄基,如化合物中存在的甲氧基苄基,通常用作醇和胺的保护基团。它们可以在温和条件下选择性地添加和去除,这使得它们在复杂的合成路线中很有用。例如,研究了使用 4-甲氧基苄基 (MPM) 作为羟基官能团的保护基团,展示了其在中性条件下的选择性脱保护,这对于合成敏感分子至关重要 (Horita 等人,1986)。
光催化反应
含有甲氧基苄基的化合物已在光催化反应中得到探索,特别是在 TiO2 光催化剂在可见光下将醇氧化为醛的过程中。此过程突出了此类化合物在绿色化学应用中的潜力,其中阳光可以驱动化学转化,从而降低能源成本和环境影响 (Higashimoto 等人,2009)。
核酸化学
甲氧基苄基也已用于核酸化学中,特别是在寡核糖核苷酸的合成中。4-甲氧基苄基已被用作腺苷的 2'-羟基的新保护基团,通过磷酸三酯法促进了寡核糖核苷酸的合成。此应用强调了此类官能团在生物学上重要分子的合成和研究中的重要性 (Takaku & Kamaike,1982)。
先进材料和分析技术
2-(4-甲氧基苄基)-4-溴-1-氯苯中存在的结构基序与先进材料的开发相关。例如,偶氮苯衍生物已被合成用于色谱中的固定相,表明此类化合物在分析化学和分离科学中的潜力。这些材料在复杂混合物的分离中可提供独特的选择性和效率 (Baniceru 等人,1995)。
安全和危害
未来方向
属性
IUPAC Name |
4-bromo-1-chloro-2-[(4-methoxyphenyl)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClO/c1-17-13-5-2-10(3-6-13)8-11-9-12(15)4-7-14(11)16/h2-7,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMACPLNLMUFGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B3126281.png)

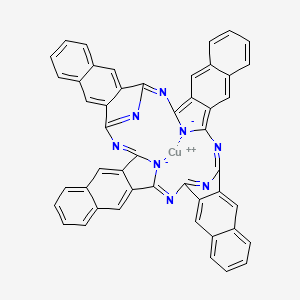

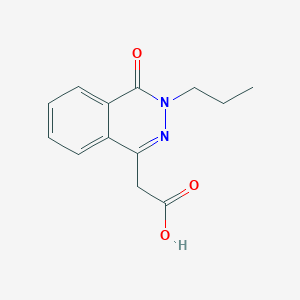
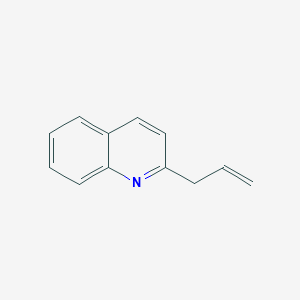
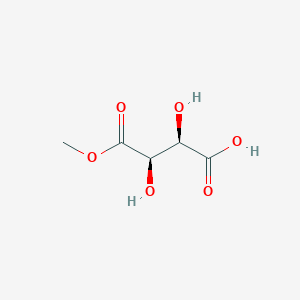
![Ethyl 2-[(3-bromobenzoyl)amino]benzoate](/img/structure/B3126327.png)

![4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid](/img/structure/B3126340.png)
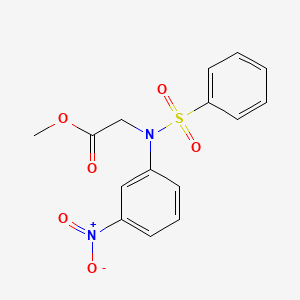
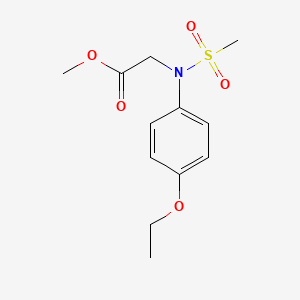
![N-(Benzo[d][1,3]dioxol-5-yl)benzenesulfonamide](/img/structure/B3126377.png)
